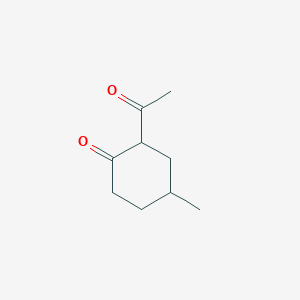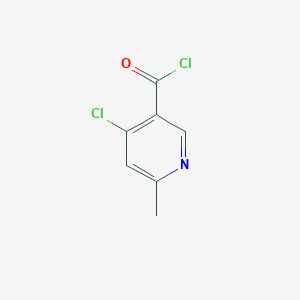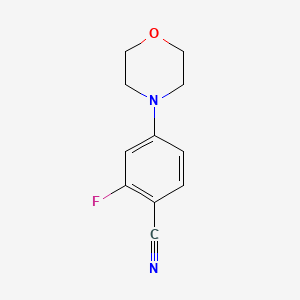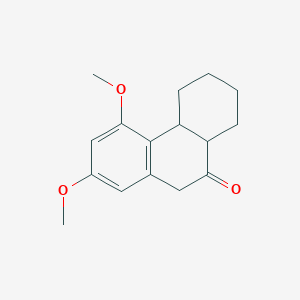
2-acetyl-4-methylcyclohexan-1-one
Vue d'ensemble
Description
2-acetyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexanone, featuring an acetyl group at the second position and a methyl group at the fourth position on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-acetyl-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation or acylation of an enamine. For instance, cyclohexanone can be acetylated via pyrrolidinamine, where cyclohexanone is first converted to the corresponding enamine by reaction with pyrrolidine in the presence of an acid catalyst . Another method involves dissolving the compound in ligroin, washing it with saturated aqueous sodium bicarbonate, drying over Drierite, and fractionating in a vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydrazine or hydroxylamine for forming hydrazones or oximes
Major Products Formed
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Carboxylic acids: From oxidation reactions.
Hydrazones and oximes: From nucleophilic addition reactions
Applications De Recherche Scientifique
2-acetyl-4-methylcyclohexan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-acetyl-4-methylcyclohexan-1-one involves its reactivity as a carbonyl compound. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates such as hydrazones and oximes. These intermediates can further react to form various products, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-acetyl-4-methylcyclohexan-1-one include:
2-Acetylcyclohexanone: Lacks the methyl group at the fourth position.
4-Methylcyclohexanone: Lacks the acetyl group at the second position.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-acetyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3 |
Clé InChI |
MZQYOPQAFRRAJA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-](/img/structure/B8770504.png)

